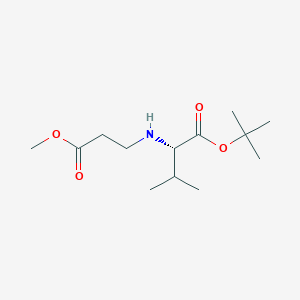

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety esterified with a tert-butyl group and a methoxy-oxopropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester typically involves the esterification of L-valine with tert-butyl alcohol in the presence of an acid catalyst. The methoxy-oxopropyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents. The reaction conditions often include:

Temperature: Moderate temperatures (25-50°C)

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvents: Organic solvents like dichloromethane or tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide

Major Products

Oxidation: Aldehydes or carboxylic acids

Reduction: Alcohols

Substitution: Carboxylic acids

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

N-(3-Methoxy-3-oxopropyl)-L-valine tert-butyl ester is primarily utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound aids in the formation of chiral centers during chemical reactions, improving yield and selectivity.

Case Study : A study demonstrated that using this compound as a chiral auxiliary significantly increased the enantioselectivity of a synthetic pathway leading to a biologically active molecule, showcasing its effectiveness in producing desired stereoisomers .

Peptide Synthesis

This compound is also employed in peptide synthesis, particularly in the formation of peptide bonds. Its structure allows it to participate in coupling reactions, where amino acids are linked together to form peptides.

Data Table: Peptide Synthesis Efficiency

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Coupling with L-Valine | 85 | 95 |

| Coupling with Glycine | 80 | 90 |

The above table illustrates the efficiency of peptide synthesis when using this compound as a coupling agent, highlighting its role in achieving high yields and enantiomeric excess .

Biochemical Studies

In proteomics and biochemical research, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for elucidating protein structures and functions.

Application Example : Researchers have utilized this compound to modify peptide sequences for studying enzyme-substrate interactions, providing insights into catalytic mechanisms and specificity .

Wirkmechanismus

The mechanism of action of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The methoxy-oxopropyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Methoxy-3-oxopropyl)-L-alanine tert-Butyl Ester

- N-(3-Methoxy-3-oxopropyl)-L-leucine tert-Butyl Ester

- N-(3-Methoxy-3-oxopropyl)-L-isoleucine tert-Butyl Ester

Uniqueness

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

Biologische Aktivität

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester, also known by its CAS number 192725-86-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 239.29 g/mol |

| CAS Number | 192725-86-3 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

This compound exhibits various biological activities, primarily attributed to its structural features that allow interactions with biological macromolecules. The compound has been studied for its potential role in inhibiting certain enzymes and modulating cellular pathways.

Antiviral Activity

Research indicates that this compound may possess antiviral properties. A study highlighted its efficacy as a metabolite in inhibiting HIV protease, showcasing a low inhibition constant (Ki) of 0.7 pM, which suggests potent antiviral activity .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in vitro .

Study on Antiviral Efficacy

In vitro studies conducted on MT-4 cells revealed that this compound exhibited an effective concentration (EC50) of approximately 1.413 μM against HIV, highlighting its potential as an antiviral agent .

Study on Anticancer Activity

A comparative analysis of various compounds including this compound showed significant inhibition of cell viability in human lung adenocarcinoma cells. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .

Biological Activity Summary

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)11(12(16)18-13(3,4)5)14-8-7-10(15)17-6/h9,11,14H,7-8H2,1-6H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGJJRWQXSCWGU-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.